molecular formula C10H14ClNO B2453935 2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride CAS No. 23915-76-6

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

Cat. No.: B2453935
CAS No.: 23915-76-6
M. Wt: 199.68
InChI Key: YDLDHXOEZSTZRT-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of an amine group and a methyl group on the chromene ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chromene core. This can be achieved through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Amination: The introduction of the amine group can be carried out through nucleophilic substitution reactions. For instance, the chromene core can be reacted with an appropriate amine under basic conditions to form the desired amine derivative.

    Methylation: The methyl group can be introduced via alkylation reactions. This can be achieved by reacting the amine derivative with methyl halides in the presence of a base.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine derivative with hydrochloric acid.

Industrial production methods may involve optimizing these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its chromene core, which is known for various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis and pharmaceutical research.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of anti-inflammatory and anticancer research.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

    Antioxidant Activity: The chromene core can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride can be compared with other similar compounds such as:

    3,4-Dihydro-2H-chromen-3-amine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    2,2-Dimethyl-3,4-dihydro-2H-chromen-4-ylamine: Contains an additional methyl group, which can influence its steric and electronic properties.

    3,4-Dihydro-2H-chromen-6-ylmethylamine: The position of the amine group is different, potentially altering its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-9(11)6-8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLDHXOEZSTZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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